Superior Efficacy of COS–8-Iodocaffeine Complex Against Botryosphaeriaceae Fungi vs. 8-Bromocaffeine and Parent Caffeine
In a head-to-head in vitro susceptibility study, the chitosan oligomer–8-iodocaffeine (COS–I-caffeine) conjugate complex demonstrated superior antifungal efficacy against three key Botryosphaeriaceae phytopathogens compared to the corresponding complexes of caffeine, 8-bromocaffeine, and other 8-substituted caffeine derivatives. The COS–I-caffeine complex emerged as the best overall treatment, with its EC90 values against D. seriata (471 µg mL⁻¹) and N. parvum (935 µg mL⁻¹) being the lowest among all tested binary COS–methylxanthine complexes, and its EC90 against D. viticola (640 µg mL⁻¹) being second only to COS–bromocaffeine (490 µg mL⁻¹). For procurement decisions, the consistency of 8-iodocaffeine's complex performance across a panel of pathogens is a key differentiator [1].
| Evidence Dimension | Antifungal efficacy – EC90 (µg mL⁻¹) against three Botryosphaeriaceae species |
|---|---|
| Target Compound Data | COS–I-caffeine complex: D. seriata = 471 µg mL⁻¹; D. viticola = 640 µg mL⁻¹; N. parvum = 935 µg mL⁻¹ |
| Comparator Or Baseline | COS–Br-caffeine complex: D. seriata > 471; D. viticola = 490; N. parvum > 935 µg mL⁻¹. COS–caffeine complex: all EC90s higher. Parent caffeine (non-complexed): EC90 ≈ 1300 µg mL⁻¹ against all three species. |
| Quantified Difference | COS–I-caffeine EC90 against D. seriata is >4% lower than COS–Br-caffeine. Against N. parvum, COS–I-caffeine EC90 is >6% lower than the next best binary COS-complex. Compared to non-complexed caffeine, the COS–I-caffeine EC90 is up to 64% lower (471 vs. 1300 µg mL⁻¹). |
| Conditions | In vitro mycelial growth inhibition assay; Botryosphaeriaceae phytopathogens (Diplodia seriata, Dothiorella viticola, Neofusicoccum parvum); concentration range 62.5–1500 µg mL⁻¹; EC50 and EC90 estimated via PROBIT analysis in IBM SPSS Statistics v.25. |
Why This Matters
For a scientific procurement for antifungal agrochemical research, selecting 8-iodocaffeine over 8-bromocaffeine or unmodified caffeine provides a quantifiable advantage in formulation performance, as demonstrated by the lowest EC90 values across the widest spectrum of target pathogens.
- [1] Sánchez-Hernández, E., Andrés-Juan, C., Buzón-Durán, L., Correa-Guimaraes, A., Martín-Gil, J., & Martín-Ramos, P. (2022). Antifungal Activity of Methylxanthines against Grapevine Trunk Diseases. Agronomy, 12(4), 885. View Source
